1-[(Prop-2-en-1-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[(Prop-2-en-1-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Prop-2-en-1-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of 1H-1,2,3-benzotriazole with prop-2-en-1-ylsulfanyl methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(Prop-2-en-1-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or sulfide derivatives.
Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenated compounds, bases like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, sulfide derivatives
Substitution: Functionalized benzotriazole derivatives
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties and potential use as a bioactive agent.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized as a corrosion inhibitor and stabilizer in various industrial applications.
Mechanism of Action
The mechanism of action of 1-[(Prop-2-en-1-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that inhibit corrosion processes. In biological systems, it may interact with enzymes or proteins, disrupting their normal function and exerting antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Benzotriazole: The parent compound, known for its corrosion inhibition properties.
2-Mercaptobenzothiazole: Another sulfur-containing heterocycle with applications in rubber vulcanization and as a corrosion inhibitor.
Benzimidazole: A structurally related compound with diverse applications in pharmaceuticals and agriculture.
Uniqueness
1-[(Prop-2-en-1-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole is unique due to the presence of the prop-2-en-1-ylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other benzotriazole derivatives and enhances its versatility in various applications.
Properties
IUPAC Name |
1-(prop-2-enylsulfanylmethyl)benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-2-7-14-8-13-10-6-4-3-5-9(10)11-12-13/h2-6H,1,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHRMPPNYTVTKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCN1C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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